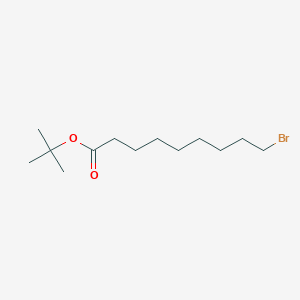

tert-Butyl 9-bromononanoate

Overview

Description

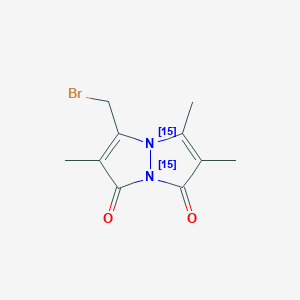

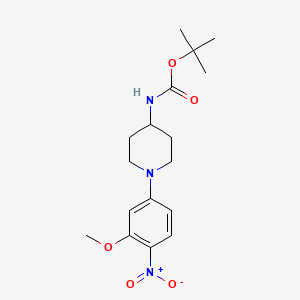

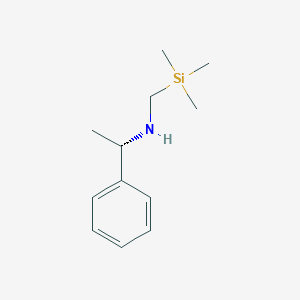

Tert-Butyl 9-bromononanoate is a chemical compound with the CAS Number: 135982-11-5 . It has a molecular weight of 293.24 and its IUPAC name is this compound . The compound is typically stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H25BrO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11H2,1-3H3 . This indicates that the compound has a carbon backbone of 13 atoms, with a bromine atom attached to the 9th carbon atom, and a tert-butyl group attached to the carboxylate group.Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It has a density of 1.128±0.06 g/cm3 . Unfortunately, the boiling point is not specified in the retrieved data.Scientific Research Applications

Oxidation Processes and Byproduct Formation

- Research has demonstrated the efficiency of ozonation and advanced oxidation processes (AOPs) like ozone/hydrogen peroxide in the degradation of organic compounds, including those related to tert-Butyl 9-bromononanoate derivatives. These studies highlight the formation of degradation products and the implications for drinking water treatment, specifically in the context of bromate formation as a disinfection byproduct. The kinetics of these reactions and the impact of natural water constituents on the efficiency of these processes have been investigated, providing insights into environmental chemistry and water purification techniques (Acero et al., 2001).

Synthesis of Complex Molecules

- Studies on phase transfer catalysis have explored the use of this compound derivatives for the enantioselective alkylation of amino acid derivatives, showcasing their role in the synthesis of non-natural amino acids. This has implications for pharmaceutical synthesis and the development of novel drugs and bioactive molecules (Corey & Noe, 2003).

Advanced Materials

- Research into the development of blue-emitting materials for electronic applications has involved this compound derivatives. These studies focus on the synthesis of anthracene-based compounds with applications in light-emitting diodes (LEDs), highlighting the role of these compounds in the development of advanced materials for electronic and photonic devices (Danel et al., 2002).

Polymer Chemistry

- The field of polymer chemistry has also seen applications of this compound derivatives, particularly in the synthesis of amphiphilic graft copolymers. These studies explore the "grafting through" approach for the synthesis of copolymers with varied chemical compositions, contributing to the development of new materials with potential applications in biotechnology, drug delivery, and materials science (Cai et al., 2004).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name |

tert-butyl 9-bromononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLVMKFWHUUVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B3099972.png)

![1-[(1-{3-[(4-Methylphenyl)thio]pyrazin-2-yl}piperidin-3-yl)carbonyl]azepane](/img/structure/B3100005.png)

![4,4'-[[2-[[3-(4-Carboxyphenoxy)-2,2-bis[(4-carboxyphenoxy)methyl]propoxy]methyl]-2-[(4-carboxyphenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis[benzoic acid]](/img/structure/B3100038.png)